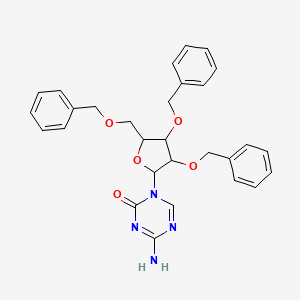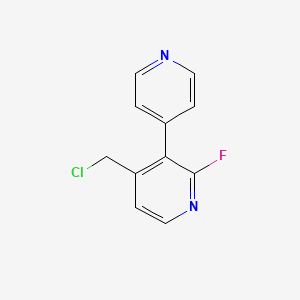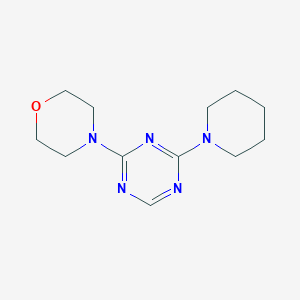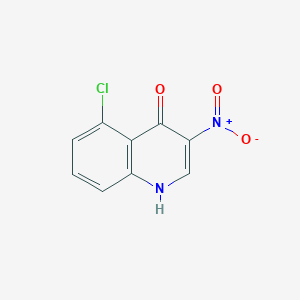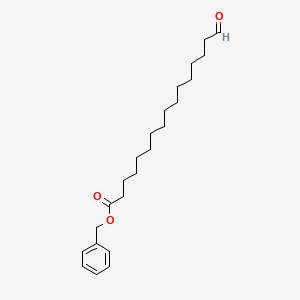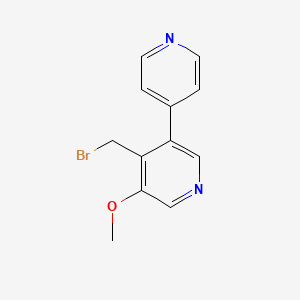
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitration and Reduction: The anthracene-9,10-dione is nitrated to form nitro derivatives, which are subsequently reduced to amino groups using reducing agents like tin(II) chloride or iron powder in hydrochloric acid.
Reaction Conditions: Nitration is performed under controlled temperature conditions, while reduction is carried out at room temperature.
Attachment of Fluorophenoxy Groups:
Nucleophilic Substitution: The amino-substituted anthracene-9,10-dione undergoes nucleophilic substitution with 3-fluorophenol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core:
Oxidation of Anthracene: Anthracene is oxidized using oxidizing agents such as chromic acid or potassium permanganate to form anthracene-9,10-dione.
Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and fluorophenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthracene derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may induce oxidative stress, inhibit enzyme activity, or interfere with cellular signaling pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the fluorophenoxy groups, resulting in different chemical and biological properties.
2,7-Difluoroanthracene-9,10-dione: Contains fluorine atoms but lacks amino groups, affecting its reactivity and applications.
Uniqueness: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino and fluorophenoxy groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
88600-57-1 |
|---|---|
Formule moléculaire |
C26H18F2N4O4 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
Clé InChI |
GLLGRVUJQJBYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



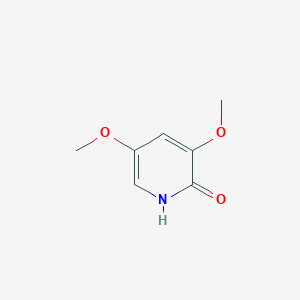

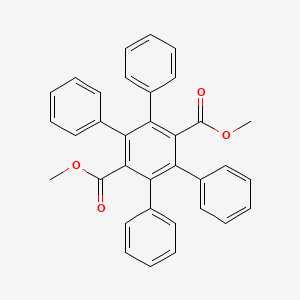
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
